
5,6-difluoro-1H-indazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-1H-indazole-3-carboxylic acid (DFCA) is an organic compound belonging to the family of carboxylic acids. It is a versatile compound with a wide range of applications in scientific research, including synthesis, drug discovery, and biochemistry. DFCA is a fluorinated heterocycle that is structurally similar to indazole and has a high solubility in water. It is also known as 5,6-difluoro-1H-indazole-3-carboxylate, 5,6-difluoro-1H-indazole-3-carboxylate acid, and this compound.
Applications De Recherche Scientifique
Synthesis of Difluorinated Pseudopeptides
V. Gouge, P. Jubault, and J. Quirion (2004) discussed the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction. They utilized a classical carboxylic acid to prepare various difluorinated pseudopeptides, which were deprotected by hydrogenolysis to furnish the final compounds (Gouge, Jubault, & Quirion, 2004).
Enthalpy of Formation Studies
E. Orozco-Guareño et al. (2019) performed experimental and theoretical studies to report the molar standard enthalpy of formation in condensed and gas phases for various indazole compounds, including 1H-indazole-3-carboxylic acid. Their findings contribute to the understanding of the energetic and structural influence of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).
Synthesis of Mono- and Difluoronaphthoic Acids
Jayaram R Tagat et al. (2002) detailed the synthesis of mono- and difluoronaphthoic acids, which are structural units found in biologically active compounds. The synthesis included various fluoro derivatives of naphthalenecarboxylic acids and showcased a new, general route for preparing these compounds (Tagat et al., 2002).
Supramolecular Chemistry
Supramolecular Organization of Perfluorinated 1H-Indazoles
B. Muñoz et al. (2014) explored the synthesis, characterization, and supramolecular organization of perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes. They observed that the supramolecular structures of these indazoles depend on the length of the perfluoroalkyl chain, showcasing different types of helices and stacks in the solid state (Muñoz et al., 2014).
Catalytic and Photoluminescence Properties
Central-Metal Exchange in d(10) Coordination Polymers
Huarui Wang et al. (2016) discussed the use of a rigid and planar tetracarboxylic acid ligand to construct a family of d(10) coordination polymers with varied central metals. These polymers demonstrated improved catalytic activity for certain syntheses and exhibited distinct photoluminescence properties, indicating their potential in catalysis and material science (Wang et al., 2016).
Crystal Structure Analysis
Study on Crystal Structure of Indazole Derivatives
Hu Yong-zhou (2008) focused on the crystal structure analysis of a specific 1H-indazole-3-carboxylic acid derivative. The study provided insights into the crystallographic parameters and the potential for stabilizing these structures, which can be crucial for their bioactivity and therapeutic efficacy (Yong-zhou, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 5,6-difluoro-1H-indazole-3-carboxylic acid, may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of the compound .
Propriétés
IUPAC Name |
5,6-difluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVHNRMDLDYXKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445346 |
Source


|
| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129295-33-6 |
Source


|
| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

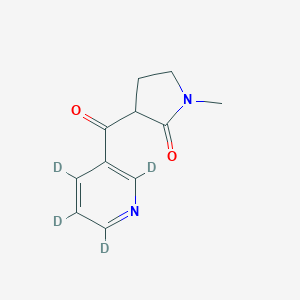

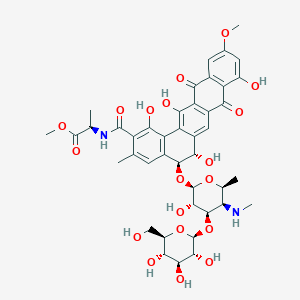
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
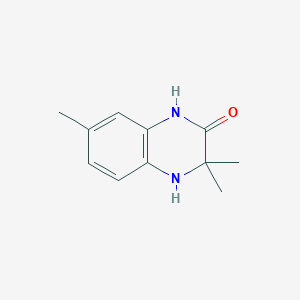
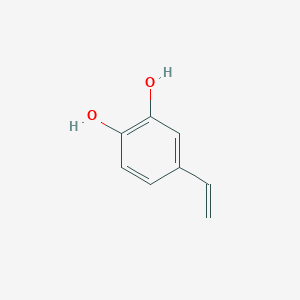
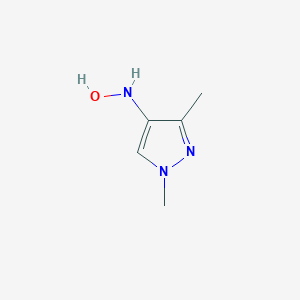

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)